3-(2-(Dimethylamino)ethyl)benzoic acid

Beschreibung

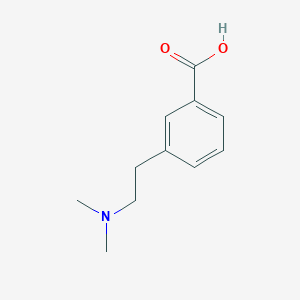

3-(2-(Dimethylamino)ethyl)benzoic acid is a benzoic acid derivative featuring a dimethylaminoethyl substituent at the meta position of the aromatic ring. The dimethylamino group introduces basicity, while the ethyl chain enhances hydrophobicity, influencing solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCBSEKACDQECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885042-87-5 | |

| Record name | 3-(2-(dimethylamino)ethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Dimethylamino)ethyl)benzoic acid typically involves the reaction of 3-bromobenzoic acid with N,N-dimethylethylenediamine. The reaction is carried out

Biologische Aktivität

3-(2-(Dimethylamino)ethyl)benzoic acid (often abbreviated as DMAB) is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological properties, mechanisms of action, and potential therapeutic applications of DMAB, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17N3O2

- Molecular Weight : 219.29 g/mol

- IUPAC Name : this compound

- CAS Number : 885042-87-5

Biological Activity Overview

The biological activity of DMAB is primarily attributed to the presence of the dimethylamino group, which enhances its interaction with various biological targets. The compound has shown potential in several areas:

- Anticancer Activity : DMAB has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it may disrupt critical signaling pathways involved in tumor growth.

- Antimicrobial Properties : Research suggests that DMAB exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition : DMAB has been shown to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role.

The mechanisms through which DMAB exerts its biological effects include:

- Receptor Modulation : DMAB may interact with specific receptors on cell membranes, influencing cellular responses.

- Signal Transduction Pathway Interference : The compound can disrupt various signal transduction pathways, particularly those involved in cell survival and proliferation.

- Enzymatic Inhibition : By binding to enzymes, DMAB can alter their activity, leading to downstream effects on metabolic processes.

Case Studies

Several case studies have highlighted the efficacy of DMAB in preclinical settings:

- Study on Cancer Cell Lines : A recent study demonstrated that DMAB treatment led to a significant reduction in cell viability in glioblastoma cells, with an IC50 value of 10.5 µM, indicating potent anticancer properties.

- Mechanistic Insights into Antimicrobial Action : Another study explored the compound's ability to inhibit bacterial growth, showing effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 10.5 µM in glioblastoma | Study on GBM Cells |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Antimicrobial Research |

| Enzyme Inhibition | Inhibition of phospholipase A2 | Enzyme Inhibition Studies |

Mechanistic Pathways Affected by DMAB

| Pathway | Effect Observed | Reference |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition of tumor growth | Mechanistic Insights Study |

| Bacterial Cell Wall Synthesis | Disruption leading to cell lysis | Antimicrobial Mechanism Study |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The dimethylaminoethyl group distinguishes 3-(2-(Dimethylamino)ethyl)benzoic acid from other benzoic acid derivatives. Key comparisons include:

Key Observations :

- The position of substituents significantly impacts biological activity. For example, para-substituted dimethylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity in polymerization reactions than meta-substituted analogs .

- Salt formation (e.g., dihydrochloride in ) improves aqueous solubility, critical for drug formulation.

Anti-Tumor Activity

- 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride: Pyrazole-containing derivatives often show enhanced binding to kinase targets due to heterocyclic rigidity .

Anti-Inflammatory Activity

Pharmacokinetics

- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid : Exhibits a plasma half-life of 4.2 hours in rats, with bioavailability enhanced by ester hydrolysis to the active carboxylic acid form .

- 3-(1-Aminoethyl)benzoic acid hydrochloride: Rapid renal clearance (t₁/₂: 1.5 hours) due to high polarity, suggesting dimethylaminoethyl analogs may require structural optimization for prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.